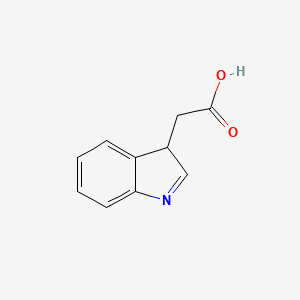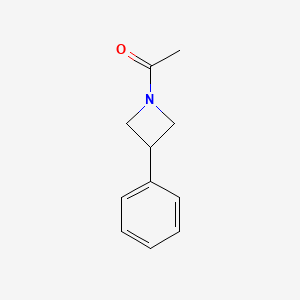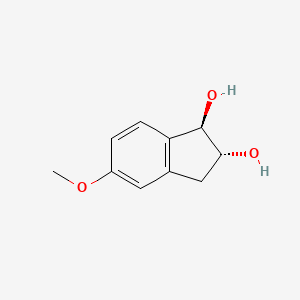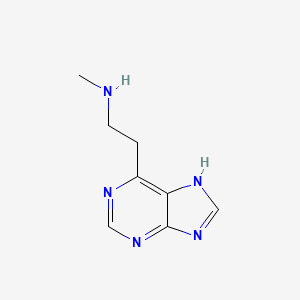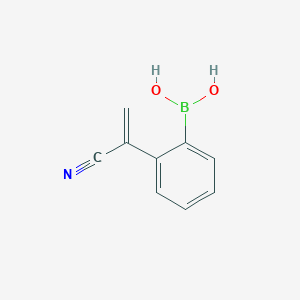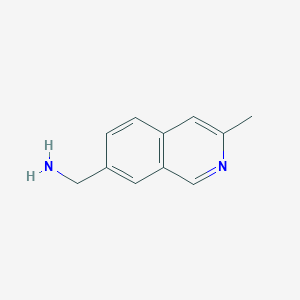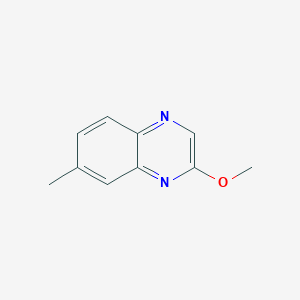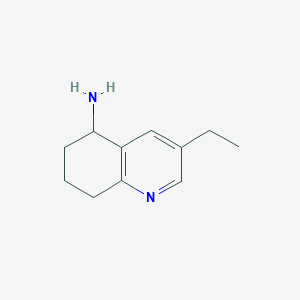![molecular formula C10H10O3 B11912977 5-(Oxetan-3-YL)benzo[D][1,3]dioxole](/img/structure/B11912977.png)
5-(Oxetan-3-YL)benzo[D][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Oxetan-3-YL)benzo[D][1,3]dioxole is an organic compound with the molecular formula C10H10O3. It features a benzo[d][1,3]dioxole core structure substituted with an oxetane ring at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxetan-3-YL)benzo[D][1,3]dioxole typically involves a Suzuki coupling reaction. One common method starts with 3-iodooxetane and 3,4-methylenedioxyphenylboronic acid. The reaction is catalyzed by palladium and proceeds under microwave irradiation in isopropyl alcohol at 80°C for approximately 20 minutes . The reaction conditions are as follows:
Catalyst: Palladium
Solvent: Isopropyl alcohol
Temperature: 80°C
Time: 20 minutes
Atmosphere: Inert (e.g., nitrogen)
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the Suzuki coupling reaction makes it a viable option for industrial synthesis. The use of microwave irradiation can enhance reaction rates and yields, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Oxetan-3-YL)benzo[D][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxetane ring or the benzo[d][1,3]dioxole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole core or the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzo[d][1,3]dioxole core .
Scientific Research Applications
5-(Oxetan-3-YL)benzo[D][1,3]dioxole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a building block for the synthesis of more complex molecules that can interact with biological targets.
Mechanism of Action
The mechanism of action of 5-(Oxetan-3-YL)benzo[D][1,3]dioxole in biological systems involves its interaction with cellular targets, leading to apoptosis (programmed cell death) and cell cycle arrest. The compound induces morphological changes in cancer cells, as observed through staining techniques and flow cytometry analysis . The specific molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt cellular processes makes it a promising candidate for further research.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler analog without the oxetane ring.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine: A compound with a similar benzo[d][1,3]dioxole core but different substituents.
Uniqueness
5-(Oxetan-3-YL)benzo[D][1,3]dioxole is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The oxetane ring can enhance the compound’s stability and reactivity, making it a valuable scaffold for the development of new drugs and materials .
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
5-(oxetan-3-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C10H10O3/c1-2-9-10(13-6-12-9)3-7(1)8-4-11-5-8/h1-3,8H,4-6H2 |
InChI Key |
QCRKADMGPMFGRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


